molecular formula C14H17ClFNO B4840668 N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride

N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride

Cat. No. B4840668
M. Wt: 269.74 g/mol
InChI Key: SKHQJDZKUYYAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride, also known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FMA is a psychoactive substance that belongs to the amphetamine class of drugs. It is structurally similar to other amphetamines, such as methamphetamine and MDMA, but its effects on the body are distinct.

Mechanism of Action

N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride works by increasing the release of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which results in an increase in their concentration in the synaptic cleft. This leads to an enhanced activation of the postsynaptic receptors, which produces a stimulatory effect on the central nervous system.
Biochemical and Physiological Effects
N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has been shown to produce a range of biochemical and physiological effects. It increases alertness, concentration, and energy levels. It also produces a feeling of euphoria and enhances mood. N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has been reported to cause an increase in heart rate, blood pressure, and body temperature. It can also cause sweating, dry mouth, and dilated pupils. These effects are similar to those observed with other amphetamines.

Advantages and Limitations for Lab Experiments

N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has several advantages as a research tool. It is highly potent and produces a robust stimulatory effect on the central nervous system. It has a relatively long half-life, which allows for extended periods of observation. N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride is also relatively easy to synthesize, which makes it readily available for research purposes.
However, N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has several limitations as a research tool. It is a controlled substance, which means that it requires special permits and licenses for use. It is also highly addictive and can produce severe side effects if used inappropriately. Therefore, caution must be exercised when using N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride in research studies.

Future Directions

There are several future directions for research on N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride. One area of research is to investigate its potential therapeutic applications in treating ADHD and depression. Another area of research is to explore the molecular mechanisms underlying its effects on the central nervous system. This could lead to the development of new drugs that target these mechanisms. Additionally, more studies are needed to investigate the long-term effects of N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride use on the brain and body.

Scientific Research Applications

N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has been used in various research studies to investigate its effects on the central nervous system. It has been shown to have a potent stimulatory effect on the release of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, motivation, and attention. N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has also been studied for its potential therapeutic applications in treating attention deficit hyperactivity disorder (ADHD) and depression.

properties

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO.ClH/c1-10(2)16-9-11-7-8-14(17-11)12-5-3-4-6-13(12)15;/h3-8,10,16H,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHQJDZKUYYAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(O1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.